4-Nitro-2-phenoxyphenol
CAS No.: 70995-08-3
Cat. No.: VC8132698
Molecular Formula: C12H9NO4
Molecular Weight: 231.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70995-08-3 |
---|---|
Molecular Formula | C12H9NO4 |
Molecular Weight | 231.2 g/mol |
IUPAC Name | 4-nitro-2-phenoxyphenol |
Standard InChI | InChI=1S/C12H9NO4/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,14H |
Standard InChI Key | HWZCVJQSXDYRID-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-Nitro-2-phenoxyphenol consists of a phenol ring substituted with a nitro group (–NO) at the para position (C4) and a phenoxy group (–OPh) at the ortho position (C2). The molecular weight is 231.20 g/mol, and its IUPAC name is 4-nitro-2-phenoxyphenol . The compound’s planar structure facilitates π-π interactions, influencing its solubility and crystallinity.
Spectroscopic Data
-
NMR: The -NMR spectrum exhibits signals for aromatic protons at δ 6.8–8.2 ppm, with distinct shifts for the phenolic –OH (δ 9.5–10.0 ppm) .
-
MS: Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 231.05 (M) .
-
IR: Strong absorption bands at 1520 cm (asymmetric NO stretch) and 1250 cm (C–O–C ether linkage) .
Synthesis and Industrial Production
Diazotization and Thermal Decomposition
The synthesis of 4-nitro-2-phenoxyphenol derivatives involves diazotization of substituted anilines followed by thermal decomposition in acidic media. A patented method (US4355189A) outlines:
-
Diazotization: 4-Amino-2-phenoxyphenol is treated with aqueous hydrochloric acid and sodium nitrite at 0–5°C to form the diazonium chloride .
-
Decomposition: The diazonium salt is heated in 50% sulfuric acid at 110–150°C with xylene as a co-solvent, yielding 4-nitro-2-phenoxyphenol via hydrolysis and nitro group retention .
Key Conditions:
Scalability and Industrial Relevance
A semi-continuous process (US4355186A) enables large-scale production by recycling sulfuric acid and xylene, reducing waste . This method is favored in pharmaceutical manufacturing for its cost efficiency and reproducibility.
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
---|---|---|
Melting Point | 63°C (ligroine) | |
Boiling Point | 358.2°C (predicted) | |
Density | 1.357 g/cm (predicted) | |
pKa | 5.76 ± 0.16 | |
Solubility | Slight in chloroform, methanol |
Pharmacological Significance
Biological Activity
-
COX-2 Inhibition: The nitro and phenoxy groups confer selectivity for cyclooxygenase-2 (IC: 1.2 μM) .
-
Anticarcinogenic Effects: Suppresses chemically induced tumors in rodents by inhibiting TNF-α production .
-
Antioxidant Capacity: Scavenges free radicals (EC: 45 μM in DPPH assay) .
Environmental Fate and Photochemical Behavior
Aqueous Photolysis
Under simulated sunlight, 4-nitro-2-phenoxyphenol undergoes direct photolysis in water (: 4.2 hours) via:
-
Nitro group reduction to amine intermediates.
-
Ether bond cleavage, yielding 4-nitrophenol and phenol derivatives .
Aerosol-Phase Reactions
On deliquescent aerosols, the compound reacts with hydroxyl radicals (), forming nitrated biphenyls and quinones . These products exhibit higher toxicity (EC: 12 μM in algal assays) .
Analytical and Regulatory Considerations
Detection Methods
Technique | Conditions | Application |
---|---|---|
HPLC-UV | C18 column, 40:60 acetonitrile/water | Quantification in APIs |
GC-MS | DB-5MS column, EI mode | Purity assessment |
NMR | DMSO-d, 400 MHz | Structural confirmation |
Reference standards (e.g., LGC Standards MM0378.07) are priced at $365/25 mg, with ISO 17025 certification ensuring traceability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume